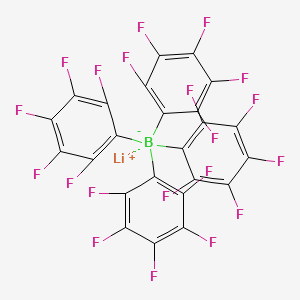Lithium tetrakis(pentafluorophenyl)borate
CAS No.: 2797-28-6
Cat. No.: VC8095811
Molecular Formula: C24BF20Li
Molecular Weight: 686 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2797-28-6 |
|---|---|
| Molecular Formula | C24BF20Li |
| Molecular Weight | 686 g/mol |
| IUPAC Name | lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
| Standard InChI | InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 |
| Standard InChI Key | WTTFKRRTEAPVBI-UHFFFAOYSA-N |
| SMILES | [Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
| Canonical SMILES | [Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Introduction
Structural and Crystallographic Characteristics
Molecular Geometry and Bonding
The anion adopts a tetrahedral geometry, with boron-carbon bond lengths averaging 1.65 Å . X-ray crystallography reveals that the lithium cation exists as a tetrahedral complex in the etherate form, with lithium-oxygen bond lengths of 1.95 Å . This coordination structure minimizes anion-cation interactions, enhancing the anion’s weakly coordinating nature, which is pivotal for stabilizing cationic metal complexes in catalytic systems.
Table 1: Structural Parameters of Lithium Tetrakis(pentafluorophenyl)borate Etherate
| Parameter | Value | Source |
|---|---|---|
| B–C bond length | 1.65 Å | |
| Li–O bond length | 1.95 Å | |
| Coordination geometry (Li) | Tetrahedral | |
| Coordination geometry (B) | Tetrahedral |
Synthesis and Industrial Preparation
Traditional Synthesis Routes
The compound was first synthesized by combining equimolar solutions of pentafluorophenyllithium () and tris(pentafluorophenyl)boron () in ether, yielding the etherate as a white precipitate :
This method, while foundational, faced challenges in scalability and byproduct formation, prompting the development of optimized protocols.
Advanced Synthetic Methodologies
A patent-published process (AU742623B2) describes an improved synthesis using anhydrous butyl ether and alkyllithium reagents (e.g., hexyllithium) under controlled conditions . Key steps include:
-
Cooling a mixture of pentafluorobenzene and alkyllithium to -70°C to minimize side reactions.
-
Introducing gaseous boron trichloride () to form the borate intermediate.
-
Quenching with aqueous potassium chloride to precipitate the product.
This method achieves a 93.5% yield (based on ) and reduces byproducts like .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Byproducts | Temperature Range | Source |
|---|---|---|---|---|
| Traditional ether route | 70–80 | 0–25°C | ||
| Patent (AU742623B2) | 93.5 | Minimal | -70°C to 0°C |
Reactivity and Catalytic Applications
Formation of Catalytic Cationic Complexes
Lithium tetrakis(pentafluorophenyl)borate excels in generating cationic transition metal complexes essential for Ziegler-Natta polymerization. For example, reacting with metallocene dichlorides () produces active catalysts :
These complexes exhibit high activity in ethylene and propylene polymerization due to the anion’s poor coordination, which leaves the metal center more accessible for monomer binding.
Electrochemical Applications
The compound’s solubility in polar aprotic solvents (e.g., tetrahydrofuran) and stability at high potentials make it suitable as a supporting electrolyte in lithium-ion batteries and supercapacitors . Its weakly coordinating nature minimizes ion pairing, enhancing ionic conductivity.
Industrial and Academic Significance
Advantages Over Competing Anions
Unlike MAO, which requires large excesses (1,000–10,000:1 Al:metal ratios), operates at a 1:1 stoichiometry, reducing costs and simplifying reaction workups . Its commercial viability is further bolstered by water solubility, facilitating catalyst recovery in aqueous systems.
Future Research Directions
Ongoing studies focus on:
-
Developing non-etherate forms to enhance thermal stability.
-
Exploring applications in photoredox catalysis and organic electronics.
-
Optimizing synthetic routes to eliminate halogenated solvents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume